molecular formula C14H13ClF3N3 B10906897 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline

3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline

Katalognummer: B10906897
Molekulargewicht: 315.72 g/mol
InChI-Schlüssel: RCKKKROLSFGFDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is a heterocyclic aromatic compound characterized by a tetrahydroindazole core linked to a substituted aniline group. Its molecular formula is C₁₄H₁₃ClF₃N₃, with a molecular weight of 315.73 g/mol and a CAS number of 937606-23-0 . The compound exhibits 95% purity and is categorized under C7 in chemical databases, indicating its use in pharmaceutical or agrochemical research . The trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance its electronic and steric properties, making it a candidate for drug discovery, particularly in targeting kinase enzymes like EGFR .

Eigenschaften

Molekularformel

C14H13ClF3N3

Molekulargewicht

315.72 g/mol

IUPAC-Name

3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline

InChI

InChI=1S/C14H13ClF3N3/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2

InChI-Schlüssel

RCKKKROLSFGFDM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)Cl)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with Cyclic Ketones

The tetrahydroindazole core is typically synthesized via cyclocondensation between hydrazines and cyclic ketones. For example, cyclohexanone derivatives react with hydrazine hydrate under acidic conditions to form 4,5,6,7-tetrahydro-1H-indazole. Introducing the trifluoromethyl group necessitates either:

  • Pre-functionalization : Using a trifluoromethylated cyclohexanone precursor.

  • Post-modification : Electrophilic trifluoromethylation of the indazole intermediate.

Example Protocol

  • Cyclohexanone trifluoromethylation : Treat cyclohexanone with trifluoromethyl iodide (CF3I) in the presence of a copper catalyst.

  • Cyclocondensation : React trifluoromethylated cyclohexanone with hydrazine hydrate in ethanol at reflux (78°C, 12 h).

StepReagent/ConditionYield
TrifluoromethylationCF3I, CuI, DMF, 100°C65–70%
CyclocondensationNH2NH2·H2O, EtOH, reflux85%

Halogenation and Functional Group Interconversion

Chlorination of the aniline precursor is critical. Patent CN102701996A details chlorination using Cl2 gas in the presence of FeCl3, achieving regioselective substitution at the meta position. For the target compound, chlorination must precede or follow indazole coupling to avoid side reactions.

Optimized Chlorination Conditions

  • Substrate : 4-Nitroaniline (protected amine)

  • Chlorinating agent : Cl2 gas (0.5 equiv)

  • Catalyst : FeCl3 (5 mol%)

  • Solvent : Dichloromethane, 40°C, 6 h

Coupling Strategies for Subunit Integration

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the indazole’s 1-position for displacement by the aniline’s amine group. This requires:

  • Leaving group installation : Bromine or iodine at the indazole’s 1-position.

  • Base-mediated substitution : Potassium carbonate in polar aprotic solvents (DMF, DMSO).

Case Study from Patent CN106631715A
A similar SNAr protocol couples 3-fluorobenzyl bromide with o-chlorophenol:

  • Substitution : o-Chlorophenol + 3-fluorobenzyl bromide → 1-(3-fluorobenzyloxy)-2-chlorobenzene (Yield: 82%).

  • Bromination : N-Bromosuccinimide (NBS) in dichloromethane introduces Br at position 4 (Yield: 75%).

  • Ammonolysis : NH3/EtOH at 60°C replaces Br with NH2 (Yield: 68%).

Adapting this to the target compound:

  • Brominate 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole at position 1.

  • Substitute with 3-chloro-4-aminoaniline under basic conditions.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables coupling of aryl halides with amines. This method offers superior regioselectivity for complex substrates.

Proposed Protocol

  • Catalyst : Pd2(dba)3/Xantphos

  • Base : Cs2CO3

  • Solvent : Toluene, 110°C, 24 h

  • Substrates : 1-Bromo-3-(trifluoromethyl)tetrahydroindazole + 3-Chloro-4-aminoaniline

ParameterValue
Yield60–70% (estimated)
Purity>95% (HPLC)

Environmental and Industrial Considerations

Solvent and Catalyst Recycling

Patent US7777079B2 highlights ammonia recovery via pressurized absorption tanks, reducing waste and cost. For the target compound, DMF and dichloromethane require distillation for reuse.

Byproduct Management

Bromination generates HBr, necessitating neutralization with NaHCO3. Trifluoromethylation byproducts (e.g., HF) demand Ca(OH)2 scrubbing.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCostScalability
SNAr3~50%ModerateHigh
Buchwald-Hartwig2~65%HighModerate
Cyclization-Coupling4~40%LowLow

Analyse Chemischer Reaktionen

Condensation Reactions

The aniline group participates in acid-catalyzed condensation with carbonyl compounds to form Schiff bases. Studies on analogous systems ( ) demonstrate that electron-withdrawing groups like -Cl and -CF₃ reduce reaction rates but stabilize intermediates via resonance effects.

Example Reaction:

Compound+RCHOH2O/CH2Cl2,RTRCH=N-Ar+H2O\text{Compound} + \text{RCHO} \xrightarrow{\text{H}_2\text{O/CH}_2\text{Cl}_2, \text{RT}} \text{RCH=N-Ar} + \text{H}_2\text{O}

Key Observations:

  • Reactions proceed efficiently in biphasic water/CH₂Cl₂ without catalysts ( ).

  • Yields exceed 85% for electron-neutral aldehydes but drop to ~70% for sterically hindered substrates.

Nucleophilic Aromatic Substitution

The chloro substituent undergoes substitution under mild conditions due to activation by the adjacent trifluoromethyl group:

Example Reaction:

Ar-Cl+NuPd/C or CuIAr-Nu+Cl\text{Ar-Cl} + \text{Nu}^- \xrightarrow{\text{Pd/C or CuI}} \text{Ar-Nu} + \text{Cl}^-

Data from Analogous Systems ( ):

ReagentConditionsProduct Yield
Pyridine-2-methanolPd(OAc)₂, 80°C41%
AcetylhydrazideCuI, DMF, 120°C63%

Electron-deficient aryl chlorides exhibit accelerated substitution rates, as seen in kinase inhibitor synthesis ( ).

Cross-Coupling Reactions

The indazole ring facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling ( ):

Ar-Br+R-B(OH)2Pd(dppf)Cl2Ar-R\text{Ar-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Ar-R}

Key Data:

Boronic AcidCatalyst LoadingYield
4-Methoxyphenyl2 mol%89%
Vinyl5 mol%75%

The trifluoromethyl group enhances oxidative addition efficiency by polarizing the C–Br bond.

Biological Alkylation

The compound acts as a covalent inhibitor in enzyme binding pockets. Kinetic studies ( ) show selective HER2 kinase inhibition via nucleophilic attack by cysteine residues:

Mechanism:

Enzyme-SH+Ar-ClEnzyme-S-Ar+HCl\text{Enzyme-SH} + \text{Ar-Cl} \rightarrow \text{Enzyme-S-Ar} + \text{HCl}

Inhibition Data ( ):

EnzymeIC₅₀ (nM)Selectivity vs. EGFR
HER21910-fold
EGFR190

Diazotization and Azo Coupling

The aniline group undergoes diazotization at low temperatures (0–5°C), forming diazonium salts for azo dye synthesis:

Reaction:

Ar-NH2NaNO2,HClAr-N2+PhenolAr-N=N-Ph\text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{Phenol}} \text{Ar-N=N-Ph}

Yield Optimization:

  • pH 2–3 maximizes diazonium stability ( ).

  • Coupling with electron-rich aromatics achieves >90% yields.

Cyclization Reactions

The indazole nitrogen participates in intramolecular cyclization to form fused heterocycles:

Example ( ):

CompoundPOCl3,ΔTricyclic Quinazoline\text{Compound} \xrightarrow{\text{POCl}_3, \Delta} \text{Tricyclic Quinazoline}

Conditions:

  • Phosphoryl chloride at 110°C for 4 hours.

  • Purification via silica gel chromatography (hexane:EtOAc = 3:1).

Hydrogenation

The tetrahydroindazole ring undergoes partial saturation under high-pressure H₂:

Catalytic Hydrogenation ( ):

CatalystPressure (psi)ProductYield
Pd/C50Hexahydroindazole72%
PtO₂30Over-reduced byproducts35%

Acid-Base Reactions

The aniline group (pKa ≈ 4.5) forms stable hydrochlorides, enhancing solubility in polar solvents ( ):

Protonation:

Ar-NH2+HClAr-NH3+Cl\text{Ar-NH}_2 + \text{HCl} \rightarrow \text{Ar-NH}_3^+ \text{Cl}^-

Applications:

  • Salt formation improves bioavailability in pharmaceutical formulations ( ).

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage, generating aryl radicals for polymer grafting ( ):

Radical Trapping:

Ar-ClhνAr+ClMMAPolymer-Ar\text{Ar-Cl} \xrightarrow{h\nu} \text{Ar}^\bullet + \text{Cl}^\bullet \xrightarrow{\text{MMA}} \text{Polymer-Ar}

Quantum Yield: 0.12 at 254 nm.

This compound’s multifunctional design enables tailored modifications for drug discovery, materials science, and agrochemical applications. Its reactivity profile underscores the interplay between electronic effects (Cl, CF₃) and steric constraints from the indazole scaffold.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for effective drug design. For example, compounds structurally similar to this aniline derivative have shown potent activity against human cancer cell lines such as HL60 and HCT116 with IC50 values in the nanomolar range.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Its mechanism of action involves the inhibition of specific kinases that play a role in inflammatory pathways. This makes it a candidate for further development as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline have been documented in various studies. The presence of the trifluoromethyl group is known to enhance the pharmacokinetic properties of the compound, improving absorption and metabolic stability, which contribute to its effectiveness against bacterial strains.

Structure and Reactivity

The unique combination of functional groups in 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline imparts distinct chemical reactivity. The indazole moiety facilitates interactions with biological targets such as enzymes and receptors. Molecular docking studies have shown that the indazole fragment effectively binds within active sites of target proteins .

Biochemical Pathways

The interaction of this compound with biochemical pathways is critical for understanding its therapeutic potential. Research suggests that fluorinated compounds like this one often undergo biotransformation by microorganisms, influencing their efficacy and environmental behavior.

Wirkmechanismus

The mechanism of action of 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, such as kinase pathways, leading to altered cellular responses and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to analogs with variations in substituents on the aniline ring or the tetrahydroindazole moiety. Key differences include halogen substitution (Cl vs. F), positional isomerism, and modifications to the aromatic system.

Table 1: Comparative Data for Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Substituents
3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline C₁₄H₁₃ClF₃N₃ 315.73 937606-23-0 95% Cl at C3; CF₃ at indazole C3
5-Fluoro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline C₁₄H₁₃F₄N₃ 299.27 937597-90-5 95% F at C5; CF₃ at indazole C3
3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline C₁₃H₁₂F₄N₃ 280.68 937597-82-5 95% F at C3; CF₃ at indazole C3
2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline C₁₂H₁₅N₃O 217.27 Not specified 95% No halogen; CF₃ at indazole C3
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline C₁₃H₁₀ClF₃NO 297.68 Not specified 95% Cl at C3; CF₃-phenoxy substitution

Key Structural Differences and Implications

Halogen Substitution: The chloro substituent in the target compound enhances electron-withdrawing effects and steric bulk compared to fluoro analogs (e.g., 5-fluoro and 3-fluoro derivatives). This may improve binding affinity to hydrophobic enzyme pockets . The 5-fluoro analog (CAS 937597-90-5) has a lower molecular weight (299.27 vs.

Core Modifications: The phenoxy-substituted analog (C₁₃H₁₀ClF₃NO) replaces the tetrahydroindazole with a phenoxy group, altering electronic distribution and solubility. This compound demonstrated efficacy against EGFR-T790M in preclinical studies .

Biologische Aktivität

3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C10_{10}H9_{9}ClF3_{3}N3_{3}
  • Molecular Weight : 261.631 g/mol
  • CAS Number : 1006467-61-3

Synthesis

The synthesis of 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline typically involves multi-step organic reactions that incorporate the indazole moiety. Recent advancements in synthetic methodologies have improved yields and purity levels.

Anticancer Activity

Research indicates that compounds containing indazole structures exhibit significant anticancer properties. For instance, derivatives have shown IC50_{50} values in the low nanomolar range against various cancer cell lines:

CompoundCell LineIC50_{50} (nM)
Compound AHL608.3
Compound BHCT1161.3
Compound CKG125.3

These results suggest that the presence of the indazole ring contributes to the anticancer efficacy by inhibiting key signaling pathways involved in tumor growth and survival .

The mechanisms through which 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline exerts its biological effects include:

  • Inhibition of Kinases : The compound has been shown to selectively inhibit kinases such as CDK2 and BRAF, which are critical in cell cycle regulation and cancer progression.
  • Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to apoptosis in cancer cells by downregulating anti-apoptotic proteins like XIAP and promoting pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications at specific positions on the indazole scaffold significantly influence biological activity. For example:

  • Substituents at the 4-position enhance potency against certain kinases.
  • The trifluoromethyl group is crucial for improving lipophilicity and cellular uptake.

Case Studies

Several case studies have explored the biological activity of similar indazole derivatives:

  • In Vivo Studies : In xenograft models, compounds similar to 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline demonstrated significant tumor reduction when administered at doses ranging from 5 to 150 mg/kg body weight.
  • Clinical Trials : Some derivatives have entered clinical trials targeting specific cancers with promising preliminary results regarding safety and efficacy.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways, including reductive amination or nucleophilic substitution. For example, reductive amination using NaBH₄/I₂ has been effective for analogous aniline derivatives, yielding 79.8% purity under controlled conditions (210–211°C reaction temperature) . Key parameters include solvent choice (e.g., DMF for polar intermediates), catalyst loading (e.g., Pd/C for hydrogenation), and purification via column chromatography or recrystallization. Yield optimization requires monitoring reaction progress using TLC and confirming purity via HPLC (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

Methodological Answer: Advanced characterization employs:

  • ¹H/¹³C NMR : To confirm hydrogen environments and carbon frameworks, particularly distinguishing between NH₂ and trifluoromethyl groups (δ 6.80–6.88 ppm for aromatic protons in similar indazole derivatives) .
  • IR Spectroscopy : Identifies functional groups like C=O (1646 cm⁻¹) and NH stretches (3237–3428 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 224.29 g/mol for structural analogs) and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Use a tiered approach:

  • In vitro assays : Test enzyme inhibition (e.g., kinase assays at 10 µM–1 mM concentrations) and receptor binding (IC₅₀ determination via fluorescence polarization).
  • Cell-based models : Evaluate cytotoxicity (MTT assay) and selectivity using cancer vs. normal cell lines (e.g., HepG2 vs. HEK293).
  • Reference structural analogs (e.g., 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine) to benchmark activity, noting that ethyl substitution at position 3 reduces metabolic stability compared to trifluoromethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Address variability via:

  • Meta-analysis : Pool data from ≥5 independent studies, adjusting for assay conditions (e.g., pH, serum content).
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-Aminoindazole vs. 3-ethyl derivatives) to isolate trifluoromethyl effects .
  • Dose-response refinement : Use Hill slope analysis to distinguish true activity from assay artifacts .

Q. What in silico methods predict the environmental fate and ecotoxicological impact of this compound?

Methodological Answer: Leverage computational tools:

  • Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradability (BIOWIN models) and bioaccumulation (logP calculations; target <3.5).
  • Molecular docking : Predict interactions with ecological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
  • Environmental partitioning : Apply EPI Suite to model soil-water distribution (Koc values) and photodegradation half-lives .

Q. How does the trifluoromethyl group influence pharmacokinetic properties, and what experimental approaches validate these effects?

Methodological Answer: The CF₃ group enhances metabolic stability and lipophilicity. Validate via:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion (LC-MS/MS).
  • LogD measurements : Compare partition coefficients (pH 7.4) with non-fluorinated analogs (e.g., ΔlogD ≈ +0.8 for CF₃ substitution) .
  • Plasma protein binding : Use equilibrium dialysis to assess albumin affinity (>90% binding typical for fluorinated aromatics) .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer: Optimize for scalability:

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., indazole ring closure).
  • Catalyst recycling : Employ immobilized catalysts (e.g., silica-supported Pd) to reduce costs.
  • Crystallization control : Use anti-solvent precipitation to ensure polymorph consistency (e.g., Form I vs. II) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported solubility profiles?

Methodological Answer: Re-evaluate under standardized conditions:

  • Solvent systems : Test in PBS (pH 7.4), DMSO, and PEG-400 at 25°C/37°C.
  • Dynamic Light Scattering (DLS) : Detect aggregation (e.g., >200 nm particles) that may skew data.
  • Cross-validate : Compare with structurally similar compounds (e.g., 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine solubility: 12 mg/mL in DMSO) .

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity outliers?

Methodological Answer: Apply robust models:

  • Grubbs’ test : Identify significant outliers (α=0.05).
  • Mixed-effects models : Account for batch-to-batch variability in cell viability assays .
  • Bootstrap resampling : Estimate confidence intervals for LD₅₀ values when n<30 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.